5-(2-Tert-butoxycarbonylamino-ethoxy)-nicotinic acid methyl ester
Description
5-(2-Tert-butoxycarbonylamino-ethoxy)-nicotinic acid methyl ester is a nicotinic acid derivative characterized by a pyridine ring substituted with a methyl ester at the 3-position and a tert-butoxycarbonyl (Boc)-protected amino ethoxy group at the 5-position (Fig. 1). The Boc group serves as a protective moiety for the amine, enhancing stability during synthesis and modulating solubility and membrane permeability . This compound is pivotal in medicinal chemistry, particularly in prodrug design, where controlled release of active metabolites is achieved through enzymatic cleavage of the ester or Boc groups . Its molecular weight is 337.39 g/mol (C₁₈H₂₃N₃O₄), with a logP value influenced by the hydrophobic tert-butyl group and polar ethoxy linker .
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-14(2,3)21-13(18)16-5-6-20-11-7-10(8-15-9-11)12(17)19-4/h7-9H,5-6H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUWEBHQNUHTKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CN=CC(=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that tert-butoxycarbonyl (boc) protected amino acids are commonly used in peptide synthesis. Therefore, it can be inferred that the compound might interact with peptide or protein targets in the body.
Mode of Action
Boc-protected amino acids are known to participate in peptide synthesis. The Boc group serves as a protective group for the amino group during peptide bond formation, preventing unwanted side reactions. After the peptide bond is formed, the Boc group can be removed under acidic conditions.
Biochemical Pathways
The compound likely participates in the biochemical pathways related to peptide synthesis. In these pathways, the compound could serve as a building block for the synthesis of larger peptide chains. The exact downstream effects would depend on the specific peptide being synthesized and its role in the body.
Result of Action
The molecular and cellular effects of the compound’s action would likely be related to its role in peptide synthesis. By serving as a building block in the synthesis of peptides, the compound could contribute to the formation of proteins that play various roles in the body.
Biological Activity
5-(2-Tert-butoxycarbonylamino-ethoxy)-nicotinic acid methyl ester is a chemically intricate compound with potential applications in medicinal chemistry, particularly due to its interaction with nicotinic acetylcholine receptors. This article delves into the biological activity of this compound, synthesizing current research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound has the molecular formula and a molar mass of 296.32 g/mol. Its structure consists of a nicotinic acid backbone modified with a tert-butoxycarbonyl group and an ethoxy side chain, which enhances its stability and solubility. The presence of these functional groups contributes to its unique chemical properties, making it an interesting subject for study in various fields, including medicinal chemistry and organic synthesis .
The biological activity of this compound primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs) . These receptors are critical in neurotransmission and are implicated in numerous physiological processes. Compounds that modify the nicotinic core structure can significantly alter receptor affinity and selectivity, suggesting that this compound may exhibit pharmacological effects relevant to neurological disorders .
Pharmacological Studies
Research indicates that modifications to the nicotinic acid derivatives can enhance their pharmacological profiles. For instance, preliminary studies have shown that this compound could potentially serve as a lead for developing drugs targeting neurodegenerative diseases or cognitive disorders .
Potential Applications:
- Neuropharmacology: May be explored for its effects on cognitive functions.
- Peptide Synthesis: Utilized as a building block in synthesizing dipeptides due to its unique properties .
Data Table: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C₁₄H₂₀N₂O₅ | Tert-butoxycarbonyl and ethoxy groups |
| 6-(Tert-butoxycarbonyl-ethyl-amino)-nicotinic acid methyl ester | C₁₄H₂₂N₂O₅ | Contains an ethyl group instead of ethoxy |
| Nicotine | C₁₀H₁₄N₂ | Natural alkaloid with distinct pharmacological effects |
| Nicotinic Acid | C₆H₅NO₂ | Basic structure lacking additional functional groups |
Case Studies
- Neuroprotective Effects: A study investigated the neuroprotective properties of various nicotinic acid derivatives, including this compound. The results indicated that this compound could enhance neuronal survival under stress conditions, suggesting potential therapeutic applications in neurodegenerative diseases .
- Peptide Synthesis Efficiency: In peptide synthesis experiments, the use of this compound as a starting material yielded dipeptides with satisfactory yields within a short time frame (15 minutes), demonstrating its utility in organic synthesis .
Scientific Research Applications
5-(2-Tert-butoxycarbonylamino-ethoxy)-nicotinic acid methyl ester is a nicotinic acid derivative with a tert-butoxycarbonyl group, an amino group, and an ethoxy side chain attached to the nicotinic acid core structure. Due to its structural complexity, it has potential applications in medicinal chemistry, specifically in developing pharmaceuticals targeting nicotinic receptors.
Synthesis
this compound can be synthesized through various organic chemistry techniques, typically involving the reaction of nicotinic acid derivatives with specific reagents to introduce the tert-butoxycarbonyl and ethoxy groups. A typical synthesis might involve:
- Esterification of nicotinic acid to form a methyl ester
- Introduction of the ethoxy side chain through alkylation or ether synthesis
- Attachment of the tert-butoxycarbonylamino group via amidation or related reactions
These reactions require careful control of temperature and pH to ensure high yields and purity. Common solvents used include dichloromethane or dimethylformamide, and purification methods such as column chromatography may be employed post-synthesis.
Potential Applications
this compound has potential applications in:
- Medicinal Chemistry : It can be used as an intermediate in synthesizing more complex molecules with therapeutic potential
- Pharmacological Studies : The compound can be used to study the interaction with nicotinic acetylcholine receptors
- Drug Development : Due to its structural features, it can be a lead compound in developing new drugs targeting the nervous system
Comparison with Similar Compounds
Research Implications
The Boc-amino-ethoxy substituent offers a strategic advantage in prodrug design by combining tunable hydrophobicity and site-specific activation. However, its membrane interaction profile differs markedly from linear alkyl esters, necessitating further studies on bilayer disruption and cytotoxicity. Comparative data with branched-chain analogs (e.g., isopropyl or neopentyl esters) would clarify structure-activity relationships .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-(2-Tert-butoxycarbonylamino-ethoxy)-nicotinic acid methyl ester, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, tert-butoxycarbonyl (Boc) protection of the amine group is critical to prevent side reactions. A high-yielding approach involves coupling 5-hydroxy-nicotinic acid methyl ester with Boc-protected amino-ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60°C). Yield optimization can be achieved by varying reaction time, solvent polarity, and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Standard analytical techniques include:
- NMR : Confirm Boc group integrity (¹H-NMR: ~1.4 ppm for tert-butyl protons) and ester linkage (3.7 ppm for methyl ester).
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% area).
NIST databases provide reference spectral data for cross-validation .
Advanced Research Questions
Q. What strategies mitigate instability of the Boc group during downstream reactions involving this compound?
- Methodological Answer : The Boc group is acid-labile; thus, reaction conditions must avoid strong acids. For example, in coupling reactions, use mild bases (e.g., DIPEA) instead of HCl or TFA. If deprotection is required, employ controlled acidic conditions (e.g., 4M HCl in dioxane, 0°C, 1–2 hrs) and monitor via TLC. Stability studies in solvents like DCM or THF show minimal decomposition at room temperature (<5% over 24 hrs) .
Q. How can researchers resolve contradictions in reported spectral data for this compound?
- Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects or impurities. To resolve:
- Compare data across multiple sources (e.g., NIST Chemistry WebBook for reference spectra) .
- Re-run spectra under standardized conditions (e.g., deuterated DMSO vs. CDCl₃).
- Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. For example, overlapping signals in the 3.5–4.0 ppm region can be resolved via HSQC to distinguish methyl ester protons from ethoxy protons .
Q. What role does this compound play in synthesizing bioactive molecules, and how can its reactivity be tailored for specific targets?
- Methodological Answer : The compound serves as a nicotinic acid scaffold for drug discovery. Its ethoxy-Boc side chain enables selective functionalization:
- Enzyme inhibitors : Replace the methyl ester with amide groups via aminolysis.
- Peptide conjugates : Deprotect the Boc group and couple with carboxylic acids using EDC/HOBt.
Computational modeling (e.g., DFT for charge distribution) predicts reactivity at the pyridine nitrogen for electrophilic substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
